N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
- Ongoing trials indicate that it might combine broad-spectrum antiviral activity with its well-known anti-inflammatory action, potentially reducing severe respiratory mortality associated with COVID-19 .
- Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects .
- Tryptamine derivatives are involved in regulating processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Antiviral Activity
Anti-Inflammatory Potential
Neuromodulation and Behavior
Biological Activity Against Cancer Cells
Anti-HIV Properties
Binding to Alarmone Synthetases
Mechanism of Action
Target of Action
The primary targets of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
The specific mode of action of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide Indole derivatives are known to be involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . This suggests that the compound may affect various biochemical pathways related to these processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide One of the reasons for the effectiveness of similar compounds could be the presence of certain groups attached to the aryl ring, which increases the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
The specific molecular and cellular effects of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the presence of certain groups attached to the aryl ring .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-19(17-11-18(23-13-22-17)24-7-9-26-10-8-24)20-6-5-14-12-21-16-4-2-1-3-15(14)16/h1-4,11-13,21H,5-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTACTYXTFWPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide |
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